2-Bromo-4-chloro-1-fluorobenzene
Overview
Description
2-Bromo-4-chloro-1-fluorobenzene is an organic compound with the molecular formula C6H3BrClF. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and properties .
Mechanism of Action
Target of Action
As a halogenated benzene derivative, it may interact with various enzymes and receptors in the body, depending on its specific chemical properties and the context of its use .
Mode of Action
They can participate in various types of reactions, such as electrophilic aromatic substitution . The presence of different halogens (bromine, chlorine, and fluorine) may influence the compound’s reactivity and the type of reactions it can undergo .
Biochemical Pathways
Halogenated benzene derivatives can potentially affect a wide range of biochemical pathways due to their reactivity and ability to form various metabolites .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on its chemical properties and the body’s mechanisms for handling xenobiotics .
Result of Action
As a reactive molecule, it could potentially form covalent bonds with various biomolecules, leading to changes in their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-chloro-1-fluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the types of reactions it undergoes . Additionally, biological factors, such as the individual’s health status, age, and genetic makeup, can also influence how the compound is handled in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-chloro-1-fluorobenzene can be synthesized through several methods. One common approach involves the diazotization of 2-chloro-4-fluoroaniline followed by bromination. The reaction typically occurs in an aqueous solution of hydrobromic acid at temperatures ranging from 20 to 70°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The use of cuprous bromide as a catalyst in the presence of hydrobromic acid is a common method. This process ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other electrophiles.
Suzuki-Miyaura Coupling: It can undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids under palladium catalysis.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitrating agents, halogenating agents, and sulfonating agents.
Suzuki-Miyaura Coupling: Reagents include boronic acids and palladium catalysts.
Major Products Formed
Electrophilic Aromatic Substitution: Products vary depending on the electrophile used, but can include nitro, sulfonyl, or halogenated derivatives.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
2-Bromo-4-chloro-1-fluorobenzene is utilized in various scientific research fields:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-4-chloro-1-fluorobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry for the preparation of complex molecules .
Properties
IUPAC Name |
2-bromo-4-chloro-1-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFUYGSLQXVHMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378319 | |
Record name | 2-Bromo-4-chloro-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1996-30-1 | |
Record name | 2-Bromo-4-chloro-1-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1996-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-chloro-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-chloro-1-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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